4,4'-Bipyridine
Overview
Description
4,4'-Bipyridine is a bipyridine molecule that serves as a versatile building block in the field of coordination chemistry. It is known for its ability to act as a bridging ligand between transition metal atoms, forming a variety of coordination polymers with novel topologies and geometries, such as linear, zigzag, and helical structures, among others .
Synthesis Analysis
The synthesis of 4,4'-bipyridine derivatives and related compounds has been extensively studied. For instance, mono- and di-quaternized derivatives of 4,4'-bipyridine have been synthesized for their redox activity and electrochromic properties, leading to multifunctional materials with chromic phenomena . Additionally, a series of π-conjugated 4,4'-bipyridines have been synthesized, displaying good thermal stability and tunable optical properties through the introduction of various substituents . Furthermore, 4,4'-bipyridinium sulfonic acid chloride has been synthesized as a new solid acid catalyst for the preparation of amidoalkyl phenols . Polyhalogenated 4,4'-bipyridines have also been synthesized through a simple dimerization procedure, with a proposed mechanism based on experimental observations .
Molecular Structure Analysis
The molecular structure of 4,4'-bipyridine and its derivatives has been characterized using various techniques. For example, the radical anion and dianion forms of 4,4'-bipyridine have been isolated and characterized by single-crystal X-ray diffraction, revealing correlations between electronic structure and metric structural data . The structure of functionalized 4,4'-bipyridines has been studied to understand their organization on surfaces, which is crucial for their application in self-assembled architectures .
Chemical Reactions Analysis
4,4'-Bipyridine is involved in a range of chemical reactions due to its reactive sites and ability to coordinate with metals. It has been used to form homoleptic and heteroleptic iron(II) and ruthenium(II) complexes with novel 4'-nitro-2,2':6',2''-terpyridines and 4'-amino-2,2':6',2''-terpyridines, leading to compounds with interesting chemical and electrochemical properties . Additionally, co-crystals of 4,4'-bipyridine with 4-hydroxybenzoic acid have been studied, showing synthon polymorphism and pseudopolymorphism within the same structural landscape .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4'-bipyridine derivatives are multifaceted. They exhibit redox activity, electrochromic aptitude, and various types of chromism, which are exploited in different applications. The introduction of substituents can significantly alter the properties of these compounds, as seen in the case of functionalized 4,4'-bipyridines used for 2D self-assembly on graphite surfaces . The thermal stability and optical properties of these compounds can be tuned by modifying the π-conjugated system and the nature of the substituents .
Scientific Research Applications
1. Material and Environmental Applications
- Redox Activity and Electrochromic Aptitude : 4,4'-Bipyridine derivatives are employed in materials science for their redox activity and electrochromic properties. These derivatives, including viologens and monoquats, are crucial in developing multifunctional chromic materials responsive to the environment and solvents (Papadakis, 2019).
- Catalysis in Carbon Dioxide Reduction : In the context of carbon dioxide reduction, Re(bipy-tBu)(CO)3Cl, a derivative of 4,4'-Bipyridine, has shown significant catalytic activity, indicating its potential in environmental applications (Smieja & Kubiak, 2010).
2. Structural and Coordination Chemistry
- Crystal Engineering : 4,4'-Bipyridine plays a vital role in crystal engineering, especially in coordination polymers. It serves as a linking ligand, contributing to the formation of diverse and functionally intriguing materials (Adarsh & Dastidar, 2012).
- Synthesis and Structure of Complexes : It is an excellent rigid bridging ligand, contributing to the synthesis and structure of various metal complexes. This has significant implications in supramolecular chemistry and crystal engineering (Guo-feng, 2005).
3. Applications in Nanotechnology and Surface Chemistry
- Surface-Enhanced Raman Scattering : 4,4'-Bipyridine has been studied for its interaction with gold nanoparticle surfaces, revealing insights into adsorption structures and mechanisms relevant to nanotechnology (Joo, 2004).
- Self-Assembled Monolayers : It is used as a linker in forming self-assembled monolayers on surfaces, which is significant for developing nanoscale devices and materials (Richard et al., 2021).
Safety And Hazards
4,4’-Bipyridine should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
4-pyridin-4-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVTWFVJZLCBMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27926-72-3 (di-hydrochloride) | |
Record name | gamma,gamma'-Dipyridyl | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553264 | |
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DSSTOX Substance ID |
DTXSID2027200 | |
Record name | 4,4'-Bipyridine | |
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Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [IUCLID] White crystalline solid with a pungent odor; [Alfa Aesar MSDS] | |
Record name | 4,4'-Bipyridine | |
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Vapor Pressure |
0.0000556 [mmHg] | |
Record name | 4,4'-Bipyridine | |
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Product Name |
4,4'-Bipyridine | |
CAS RN |
553-26-4, 37275-48-2, 123333-55-1 | |
Record name | 4,4′-Bipyridine | |
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Record name | gamma,gamma'-Dipyridyl | |
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Record name | 4,4'-Bipyridine | |
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Record name | 4,4'-Bipyridine | |
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Record name | 4,4'-Bipyridine | |
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Record name | 4,4'-bipyridyl | |
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Record name | 4,4'-Bipyridyl | |
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Record name | 4,4'-BIPYRIDINE | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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